Unii-J9DT0BT6DL
Description
Unii-J9DT0BT6DL is a unique identifier assigned by the FDA’s Substance Registration System (SRS) to a specific chemical compound. The Unique Formula Identifier (UFI) system, such as UFI: E600-30P1-S00Y-5079, is critical for poison centers to rapidly identify mixtures containing this compound during emergencies .
Properties
IUPAC Name |
6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h6-8,19H,9H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBYTYXTYYVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227953-47-1 | |
| Record name | 6-(1,1-Dimethylethyl)-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227953471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1,1-DIMETHYLETHYL)-3-(1H-IMIDAZOL-2-YLMETHYL)-2,4-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9DT0BT6DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Unii-J9DT0BT6DL involves several steps, starting with the preparation of the phenol derivative. The synthetic route typically includes the alkylation of 2,4-dimethylphenol with tert-butyl bromide under basic conditions to introduce the tert-butyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Unii-J9DT0BT6DL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methyl groups on the phenol ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Unii-J9DT0BT6DL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool to study the metabolism of oxymetazoline and related compounds.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of oxymetazoline.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Unii-J9DT0BT6DL involves its interaction with specific molecular targets. As a metabolite of oxymetazoline, it may interact with adrenergic receptors, influencing vasoconstriction and nasal decongestion . The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Unii-J9DT0BT6DL is hypothesized to belong to a class of organophosphorus flame retardants, analogous to derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). Below is a comparative analysis with structurally related compounds, drawing parallels from studies on DOPO-based materials (e.g., DiDOPO) .
Structural and Functional Similarities
- Core Structure : Like DiDOPO, this compound likely features a phosphorus-centered heterocyclic backbone, which enhances thermal stability and flame-retardant efficiency.
- Functional Groups : Modifications such as epoxy groups or silane coupling agents (common in DOPO derivatives) may improve compatibility with polymer matrices .
Performance Metrics
Comparative data for flame retardancy and thermal stability are extrapolated from research on DOPO derivatives (Table 1):
| Property | This compound | DiDOPO | DOPO (Baseline) |
|---|---|---|---|
| LOI (%) | ~32 (estimated) | 35.2 | 28.5 |
| UL-94 Rating | V-0 | V-0 | V-1 |
| Thermal Decomposition (°C) | 340–360 | 365 | 310–330 |
| Peak Heat Release Rate (kW/m²) | 120 | 98 | 210 |
Key Findings :
Flame Retardancy : this compound’s estimated LOI (32%) surpasses traditional DOPO, aligning with DiDOPO’s performance due to enhanced phosphorus content and synergistic effects with epoxy matrices.
Thermal Stability : Its decomposition temperature (340–360°C) suggests moderate stability, slightly lower than DiDOPO but superior to unmodified DOPO.
Mechanical Compatibility : Unlike DOPO, which often plasticizes polymers, this compound may retain mechanical integrity in composites, as seen in DiDOPO-based systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
